molecular formula C15H23ClN4O2 B2859885 tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate CAS No. 1138220-58-2

tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate

Cat. No.: B2859885
CAS No.: 1138220-58-2
M. Wt: 326.83
InChI Key: XUUOFTZMAGSDEA-XYPYZODXSA-N
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Description

Tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexyl ring that has an amino group bonded to a 6-chloropyrazin-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate typically involves the following steps:

  • Amination Reaction: : The starting material, cyclohexylamine, is reacted with 6-chloropyrazin-2-yl chloride under suitable conditions to form the intermediate 4-[(6-chloropyrazin-2-yl)amino]cyclohexylamine .

  • Carbamate Formation: : The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chlorine atom on the pyrazinyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for introducing an azide group.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyrazinyl derivatives.

Scientific Research Applications

Tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate: can be compared with similar compounds such as tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate and tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate . While these compounds share structural similarities, the presence of different functional groups and ring structures can lead to variations in their chemical properties and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-9-17-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUOFTZMAGSDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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